![molecular formula C9H6BrN3O2 B1526475 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid CAS No. 1179597-85-3](/img/structure/B1526475.png)
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid (2-BPI) is an organic compound that has been used for a variety of scientific research applications. It is a derivative of isonicotinic acid, a compound found in many plants and animals, and is used as a building block in the synthesis of a variety of molecules. 2-BPI has been studied extensively in the past few decades and is being used in various fields of research, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Activity
Some 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine compounds have been synthesized and evaluated for antitumor potential against different cell lines .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity . Furthermore, some compounds have elicited better inhibition effects against Plasmodium berghei .
Neuroprotective Agent
A molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential . These compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .
Antibacterial and Antifungal Activities
The new products 2 and 3 were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .
Anticancer Activity
Some pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-4-12-13(5-7)8-3-6(9(14)15)1-2-11-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJKIOPBQHPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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